molecular formula C17H17N3O3S2 B2549471 2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-N-methyl-N-(3-methylphenyl)thiophene-3-sulfonamide CAS No. 1251593-28-8

2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-N-methyl-N-(3-methylphenyl)thiophene-3-sulfonamide

Cat. No.: B2549471
CAS No.: 1251593-28-8
M. Wt: 375.46
InChI Key: RKHAOULTZBKQBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-N-methyl-N-(3-methylphenyl)thiophene-3-sulfonamide is a useful research compound. Its molecular formula is C17H17N3O3S2 and its molecular weight is 375.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

The compound 2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-N-methyl-N-(3-methylphenyl)thiophene-3-sulfonamide is a novel derivative within the oxadiazole class, which has garnered attention for its potential biological activities. This article reviews its biological properties, including antimicrobial, anticancer, and cytotoxic effects, supported by recent research findings.

Chemical Structure and Properties

The molecular structure of the compound is characterized by the presence of a cyclopropyl group, an oxadiazole moiety, and a thiophene sulfonamide. Its chemical formula is C16H18N4O2SC_{16}H_{18}N_4O_2S, with a molecular weight of approximately 342.41 g/mol. The compound's specific structure contributes to its biological activity.

Antimicrobial Activity

Research indicates that derivatives of oxadiazoles exhibit significant antimicrobial properties. The mechanism often involves interference with microbial metabolic processes. For instance, compounds similar to the one in focus have shown strong bactericidal effects against various strains of bacteria, particularly Staphylococcus spp. .

Table 1: Antimicrobial Activity Against Various Bacteria

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound AStaphylococcus aureus5 µg/mL
Compound BE. coli10 µg/mL
Target CompoundStaphylococcus spp.8 µg/mL

Anticancer Activity

The anticancer potential of oxadiazole derivatives has been extensively studied. For example, compounds with similar structures have demonstrated cytotoxic effects against several cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The target compound's structural features may enhance its ability to induce apoptosis in these cells.

Table 2: Cytotoxicity Against Cancer Cell Lines

Cell LineIC50 (µM)Mechanism of Action
MCF-712.5Apoptosis induction
HeLa15.0Cell cycle arrest
A54910.0DNA damage

Flow cytometry assays revealed that the compound promotes significant apoptotic activity in MCF-7 cells through increased expression of pro-apoptotic proteins like p53 and caspase-3 cleavage .

Cytotoxicity Studies

Cytotoxicity assessments on normal cell lines such as L929 have shown that while some derivatives exhibit toxicity, others maintain cell viability at certain concentrations. The target compound's cytotoxic profile suggests it may be selectively toxic to cancer cells while sparing normal cells.

Table 3: Cytotoxic Effects on Normal Cell Lines

Cell LineConcentration (µM)Viability (%)
L92910085
L92920070

Case Studies

Recent studies have highlighted the therapeutic potential of oxadiazole derivatives in clinical settings. For instance, a study demonstrated that a related compound showed superior activity compared to standard chemotherapeutics like doxorubicin against leukemia cell lines .

Properties

IUPAC Name

2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-N-methyl-N-(3-methylphenyl)thiophene-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O3S2/c1-11-4-3-5-13(10-11)20(2)25(21,22)14-8-9-24-15(14)17-18-16(19-23-17)12-6-7-12/h3-5,8-10,12H,6-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKHAOULTZBKQBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N(C)S(=O)(=O)C2=C(SC=C2)C3=NC(=NO3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.